molecular formula C13H11ClIN3O3S B11403830 5-chloro-2-(ethylsulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide

Cat. No.: B11403830
M. Wt: 451.67 g/mol
InChI Key: DHJZWJRLOPEXIV-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethanesulfonyl, and iodophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Ethanesulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Iodination: The iodophenyl group is incorporated through an iodination reaction using reagents like iodine or N-iodosuccinimide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-Chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions may involve reagents such as lithium aluminum hydride.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide include:

    5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide: This compound has a nitrophenyl group instead of an iodophenyl group, which may result in different chemical and biological properties.

    2-Chloroethanesulfonyl chloride: A simpler compound used in the synthesis of more complex sulfonyl derivatives.

Properties

Molecular Formula

C13H11ClIN3O3S

Molecular Weight

451.67 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(3-iodophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H11ClIN3O3S/c1-2-22(20,21)13-16-7-10(14)11(18-13)12(19)17-9-5-3-4-8(15)6-9/h3-7H,2H2,1H3,(H,17,19)

InChI Key

DHJZWJRLOPEXIV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl

Origin of Product

United States

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